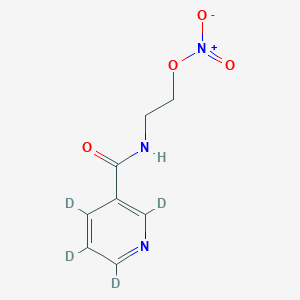

Nicorandil-d4

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)/i1D,2D,3D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHIOVVIQHSOQN-VTBMLFEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)NCCO[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Nicorandil-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nicorandil-d4, an isotopically labeled version of the antianginal drug Nicorandil. The inclusion of deuterium atoms allows for its use in pharmacokinetic studies and as an internal standard in analytical methods. This document details the synthetic pathways, experimental protocols, purification techniques, and the pharmacological mechanism of action of Nicorandil.

Synthesis of this compound

The synthesis of this compound follows the established routes for unlabeled Nicorandil, beginning with a deuterated precursor. A common and effective strategy involves the nitration of N-(2-hydroxyethyl)nicotinamide-d4. The deuterated starting material, nicotinamide with four deuterium atoms on the pyridine ring (pyridyl-d4), is the key to this synthesis.

The overall synthetic workflow can be visualized as follows:

Experimental Protocol: Synthesis from N-(2-hydroxyethyl)nicotinamide-d4

This protocol is adapted from established methods for Nicorandil synthesis, applying them to a deuterated precursor.[1]

Step 1: Preparation of the Nitrating Mixture

-

In a three-necked flask purged with nitrogen and equipped with a stirrer and temperature probe, charge glacial acetic acid.

-

Cool the flask to 15-20°C.

-

Slowly add 68% nitric acid to the acetic acid.

-

Add acetic anhydride dropwise over approximately 45 minutes, ensuring the temperature does not exceed 25°C. This exothermic reaction creates the nitrating agent.[1]

Step 2: Nitration Reaction

-

Maintain the nitrating mixture at a controlled temperature of approximately 22°C.

-

Add N-(2-hydroxyethyl)nicotinamide-d4 to the mixture in portions over 15-45 minutes. The reaction is fast and exothermic, so the addition rate should be carefully controlled to manage heat emission.[1]

-

Stir the system for an additional 30-90 minutes at 22°C.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material content is less than 1%.[1]

Step 3: Isolation of Crude this compound

-

Pour the reaction mixture slowly into a 24% aqueous ammonia solution, ensuring the temperature does not exceed 35°C. The goal is to achieve a basic pH.[1]

-

Cool the resulting heterogeneous mixture to 0-5°C and stir for approximately 60 minutes to promote crystallization.[1]

-

Isolate the precipitated solid by filtration.

-

Wash the solid with cold water.

-

Dry the crude this compound under a vacuum at 40°C.

Data Presentation: Synthesis Parameters

The following table summarizes typical quantitative data for the synthesis of Nicorandil, which can be expected to be similar for its deuterated analog.

| Parameter | Value | Reference |

| Starting Material | N-(2-hydroxyethyl)nicotinamide | [1] |

| Nitrating System | HNO₃ / Acetic Anhydride / Acetic Acid | [1] |

| Reaction Temperature | 22°C | [1] |

| Reaction Time | ~90 minutes | [1] |

| Typical Crude Yield | 89% - 94% | [1] |

| Purity (Post-Recrystallization) | > 99.5% | [1] |

Purification of this compound

Purification is critical to remove unreacted starting materials and by-products, such as 2-(nicotinamido)ethyl acetate. The most common and effective method for purifying crude Nicorandil is recrystallization.

The general workflow for purification is outlined below:

Experimental Protocol: Recrystallization

-

Transfer the crude this compound solid into a suitable flask.

-

Add a minimal amount of hot water (or another suitable solvent like an ethanol/water mixture) to dissolve the solid completely.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5°C) to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the final product under a vacuum at approximately 40°C for 24-48 hours.[1]

Data Presentation: Purity Analysis

The purity of the final this compound product should be assessed using analytical techniques such as HPLC.

| Analysis Method | Specification | Reference |

| HPLC Purity | > 99.5% | [1] |

| Melting Point | 88.5 - 93.5 °C | [2] |

| Appearance | White crystalline powder | [2] |

Mechanism of Action of Nicorandil

Nicorandil exhibits a dual mechanism of action, functioning as both a potassium channel opener and a nitric oxide (NO) donor.[3][4] This unique combination leads to potent vasodilation in both arteries and veins.[5]

-

Potassium Channel Activation : Nicorandil opens ATP-sensitive potassium channels (K-ATP) in the cell membrane of vascular smooth muscle. This action increases potassium efflux, leading to hyperpolarization of the cell membrane. Hyperpolarization, in turn, closes voltage-gated calcium channels, reducing intracellular calcium influx and causing muscle relaxation (vasodilation).[3][6]

-

Nitric Oxide Donation : The nitrate moiety of the Nicorandil molecule serves as a source of nitric oxide. NO activates the enzyme guanylate cyclase, which increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[3][7] Elevated cGMP levels also promote the relaxation of vascular smooth muscle, contributing further to vasodilation.[3]

This dual pathway effectively reduces both cardiac preload (venous dilation) and afterload (arterial dilation), decreasing myocardial oxygen demand and alleviating angina symptoms.[3]

References

- 1. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

- 2. Nicorandil | 65141-46-0 [chemicalbook.com]

- 3. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 4. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Nicorandil-d4: An In-Depth Technical Guide for Pharmacological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil, a dual-action drug possessing both ATP-sensitive potassium (K-ATP) channel opening and nitric oxide (NO) donor properties, is a valuable tool in cardiovascular pharmacology and a clinically effective antianginal agent.[1] Its unique mechanism of action, which includes both arterial and venous dilation, offers a broad spectrum of research applications.[2][3] The introduction of isotopically labeled analogs, such as Nicorandil-d4, provides researchers with a powerful tool for quantitative bioanalytical assays and metabolic studies. This technical guide explores the core pharmacology of Nicorandil and the specific applications of its deuterated form, this compound, as a research tool.

This compound is a stable, non-radioactive, isotopically labeled version of Nicorandil, where four hydrogen atoms on the pyridine ring have been replaced with deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.[4] This property makes this compound an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring accurate and precise quantification of Nicorandil in biological matrices.

Physicochemical Properties

A clear understanding of the physicochemical properties of both Nicorandil and its deuterated analog is fundamental for their application in research.

| Property | Nicorandil | This compound |

| IUPAC Name | 2-[(pyridin-3-ylcarbonyl)amino]ethyl nitrate | 2-[(2,4,5,6-tetradeuteriopyridine-3-carbonyl)amino]ethyl nitrate[4] |

| Molecular Formula | C₈H₉N₃O₄ | C₈H₅D₄N₃O₄ |

| Molecular Weight | 211.17 g/mol | 215.20 g/mol |

| CAS Number | 65141-46-0[4] | 1132681-23-2 |

Pharmacokinetics of Nicorandil (Non-deuterated)

| Parameter | Value | Reference |

| Bioavailability | >75% | [3] |

| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes | [3] |

| Plasma Protein Binding | ~25% | [5] |

| Volume of Distribution (Vd) | 1.0-1.4 L/kg | [5] |

| Elimination Half-life (t½) | ~1 hour | [6] |

| Metabolism | Primarily hepatic, via denitration to N-(2-hydroxyethyl)-nicotinamide and subsequent entry into the nicotinamide pathway. | [5][7] |

| Excretion | Mainly renal as metabolites. | [5] |

Mechanism of Action and Signaling Pathways

Nicorandil exerts its pharmacological effects through two primary, synergistic pathways:

-

ATP-Sensitive Potassium (K-ATP) Channel Opening: Nicorandil opens K-ATP channels in the plasma membrane of vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation.[1]

-

Nitric Oxide (NO) Donation: The nitrate moiety in Nicorandil's structure allows it to act as an NO donor. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), which promotes vasodilation.[1]

These pathways collectively result in both arterial and venous dilation, reducing both preload and afterload on the heart, and increasing coronary blood flow.

Signaling Pathway of Nicorandil-Induced Vasodilation

Caption: Dual mechanism of Nicorandil-induced vasodilation.

Experimental Protocols

The primary application of this compound in a research setting is as an internal standard for the quantification of Nicorandil in biological samples using LC-MS/MS. Below is a representative, generalized protocol for such an application.

Quantification of Nicorandil in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

1. Materials and Reagents:

-

Nicorandil analytical standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Rat plasma (blank)

2. Preparation of Standard and Internal Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nicorandil and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Nicorandil primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of Nicorandil and the addition of four deuterium atoms to the pyridine ring. This would need to be confirmed experimentally.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for Nicorandil quantification in plasma.

Synthesis of Nicorandil

While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of Nicorandil typically involves the reaction of a nicotinoyl chloride derivative with 2-aminoethanol, followed by nitration. One reported method involves a four-step process starting from 2-aminoethanol.[10] Another approach starts with the nitration of N-(2-hydroxyethyl)nicotinamide.[11] To synthesize this compound, a deuterated nicotinic acid or a related precursor would be required in the initial steps.

Generalized Synthesis Scheme for Nicorandil

Caption: A simplified synthetic pathway for Nicorandil.

Conclusion

This compound is an indispensable tool for researchers in pharmacology and drug development, primarily serving as a high-fidelity internal standard for the accurate quantification of Nicorandil in biological matrices. Its use in LC-MS/MS assays allows for precise pharmacokinetic and metabolic studies of the parent drug. While specific quantitative data for this compound is not widely published, its utility is inferred from the established principles of stable isotope dilution analysis. A thorough understanding of the pharmacology of Nicorandil, coupled with the analytical advantages conferred by its deuterated analog, enables robust and reliable preclinical and clinical research. Further studies characterizing the specific pharmacokinetic and pharmacodynamic properties of this compound would be of significant value to the scientific community.

References

- 1. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicorandil. A review of its pharmacology and therapeutic efficacy in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TRC-N398502-10MG | LGC Standards [lgcstandards.com]

- 5. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicorandil metabolism in rat myocardial mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpsonline.com [ijpsonline.com]

- 11. WO2012089769A1 - Process for the manufacture of nicorandil - Google Patents [patents.google.com]

An In-Depth Technical Guide to Deuterated Nicorandil for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of deuterated nicorandil in mass spectrometry. It covers the rationale for its use, proposed synthesis, detailed experimental protocols for its analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a theoretical examination of its fragmentation pathways. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and bioanalytical chemistry.

Introduction: The Role of Deuterated Nicorandil in Mass Spectrometry

Nicorandil is a potassium channel activator with a nitrate group, used in the treatment of angina. In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Deuterated nicorandil, in which one or more hydrogen atoms are replaced by deuterium, is an ideal internal standard for the quantification of nicorandil in biological matrices. Its chemical properties are nearly identical to those of nicorandil, ensuring similar extraction efficiency and chromatographic behavior, while its increased mass allows for its distinction from the unlabeled analyte by the mass spectrometer.

Proposed Synthesis of Deuterated Nicorandil

Proposed Reaction Scheme:

-

Amidation: Reaction of nicotinoyl chloride with 2-aminoethanol-d4 in the presence of a base (e.g., pyridine) to yield N-(2-hydroxyethyl-d4)-nicotinamide.

-

Nitration: Nitration of the hydroxyl group of N-(2-hydroxyethyl-d4)-nicotinamide using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to produce deuterated nicorandil (nicorandil-d4).

This proposed synthesis would place the deuterium atoms on the ethyl group, a stable position that is unlikely to undergo back-exchange during sample preparation or analysis.

Quantitative Analysis by LC-MS/MS

The following section outlines a detailed experimental protocol for the quantitative analysis of nicorandil using deuterated nicorandil as an internal standard. The parameters are based on established methods for the analysis of unlabeled nicorandil.[1][2]

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is commonly employed to isolate nicorandil from biological matrices such as plasma.[2]

Protocol:

-

To 500 µL of plasma sample, add the deuterated nicorandil internal standard solution.

-

Add 100 µL of a protein precipitation agent (e.g., 1M perchloric acid).

-

Vortex for 1 minute.

-

Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve nicorandil from other components in the sample matrix.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of methanol and 2 mM aqueous ammonium acetate with 0.1% formic acid (e.g., 40:60, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Mass Spectrometry

Tandem mass spectrometry in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of nicorandil and its deuterated internal standard.

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See Table 3 |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Nicorandil | 212.1 | 106.1 | 150 |

| Deuterated Nicorandil (d4) | 216.1 | 110.1 | 150 |

| Nicorandil Metabolite | 167.1 | 106.1 | 150 |

Note: The m/z values for deuterated nicorandil are theoretical and assume the incorporation of four deuterium atoms.

Fragmentation Pathway and Signaling Mechanism

Proposed Fragmentation of Deuterated Nicorandil

The fragmentation of nicorandil in the mass spectrometer provides structural information and is the basis for the selected MRM transitions. The primary fragmentation of the protonated nicorandil molecule ([M+H]+ at m/z 212.1) involves the cleavage of the nitrate ester group and subsequent fragmentation of the nicotinamide moiety. For deuterated nicorandil (d4), a similar fragmentation pattern is expected, with a corresponding mass shift in the precursor and fragment ions.

Caption: Proposed fragmentation of deuterated nicorandil (d4) in MS/MS.

Experimental Workflow for Analysis

The overall workflow for the quantitative analysis of nicorandil in a biological sample using deuterated nicorandil as an internal standard is a multi-step process.

Caption: Experimental workflow for nicorandil quantification.

Nicorandil's Dual Signaling Pathway

Nicorandil exerts its therapeutic effect through a dual mechanism of action, which is important for understanding its overall pharmacological profile.

Caption: Dual signaling pathway of nicorandil.

Conclusion

Deuterated nicorandil is an indispensable tool for the accurate and reliable quantification of nicorandil in biological samples by LC-MS/MS. This guide provides a comprehensive framework for its application, from proposed synthesis to detailed analytical protocols and an understanding of its fragmentation behavior. By utilizing the information presented herein, researchers and drug development professionals can develop and validate robust bioanalytical methods for pharmacokinetic and metabolic studies of nicorandil.

References

- 1. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

The Role of Deuterium in Nicorandil-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicorandil is a dually acting anti-anginal agent, possessing both potassium channel opening and nitric oxide (NO) donor properties. Its therapeutic efficacy is well-documented, but like many pharmaceuticals, its metabolic profile can influence its pharmacokinetic characteristics. The strategic replacement of hydrogen with its stable isotope, deuterium, to create Nicorandil-d4, offers a potential modification to its metabolic fate. This technical guide provides an in-depth exploration of the role of deuterium in this compound, addressing its synthesis, mechanism of action, and the anticipated impact of deuteration on its pharmacokinetics due to the kinetic isotope effect. While this compound is primarily utilized as an internal standard in analytical chemistry, this document will also explore its theoretical therapeutic potential based on established principles of deuterated compounds in pharmacology.

Introduction to Nicorandil

Nicorandil is a nicotinamide derivative that exerts its vasodilatory effects through two primary mechanisms:

-

Potassium Channel Activation: It selectively opens ATP-sensitive potassium channels (KATP channels) in the vascular smooth muscle, leading to hyperpolarization of the cell membrane. This inhibits the influx of calcium ions, resulting in vasodilation.

-

Nitric Oxide Donation: The nitrate moiety in Nicorandil's structure acts as a nitric oxide (NO) donor. NO activates guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP). This cascade also contributes to smooth muscle relaxation and vasodilation.

This dual mechanism of action makes Nicorandil effective in treating angina pectoris by both increasing coronary blood flow and reducing cardiac preload and afterload.

The Introduction of Deuterium: this compound

This compound is a deuterated analog of Nicorandil where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms.

The primary rationale for deuterating pharmaceutical compounds lies in the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present at that position. This can lead to:

-

Reduced rate of metabolism: This can result in a longer plasma half-life.

-

Increased drug exposure: A slower metabolism can lead to a higher area under the curve (AUC).

-

Altered metabolite profile: The metabolic pathway may shift, potentially reducing the formation of toxic metabolites.

-

Potentially improved safety and efficacy profile.

While extensive clinical data on the pharmacokinetic effects of deuteration on Nicorandil is not publicly available, the theoretical implications are significant for drug development.

Quantitative Data

Due to the limited availability of public research on the pharmacokinetics of this compound, the following tables summarize the known pharmacokinetic parameters of Nicorandil in humans and provide a theoretical comparison for this compound based on the expected kinetic isotope effect. The values for this compound are illustrative and not based on experimental data.

Table 1: Pharmacokinetic Parameters of Nicorandil and Theoretical Projections for this compound in Humans

| Parameter | Nicorandil | This compound (Theoretical) | Reference |

| Bioavailability | ~75% | Potentially higher due to reduced first-pass metabolism | [1][2][3] |

| Elimination Half-life (t½) | ~1 hour | Potentially longer | [3] |

| Protein Binding | ~25% | Unlikely to be significantly changed | [3] |

| Metabolism | Hepatic (denitration) | Slower rate of metabolism | [3] |

| Excretion | Primarily renal | Slower rate of excretion of metabolites | [3] |

Experimental Protocols

Synthesis of Nicorandil

Several methods for the synthesis of Nicorandil have been reported. A common approach involves the following steps:

-

Protection of 2-aminoethanol: 2-aminoethanol is reacted with phthalic anhydride to protect the amino group.

-

Nitration: The protected intermediate is then nitrated using a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitrate ester group.

-

Deprotection: The phthalyl protecting group is removed using hydrazine hydrate to yield 2-nitroxyethylamine.

-

Condensation: Finally, 2-nitroxyethylamine is condensed with nicotinoyl chloride in the presence of a base (e.g., pyridine) to form Nicorandil.

To synthesize this compound, a deuterated starting material, such as pyridine-d5, would be used to prepare deuterated nicotinoyl chloride.

Quantification of Nicorandil and this compound by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for pharmacokinetic studies.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nicorandil: [M+H]+ → fragment ion

-

This compound (Internal Standard): [M+H]+ → fragment ion

-

-

Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Signaling Pathway of Nicorandil

Caption: Dual signaling pathway of Nicorandil leading to vasodilation.

Experimental Workflow for Comparative Pharmacokinetic Study

Caption: Workflow for a comparative pharmacokinetic study of Nicorandil and this compound.

Metabolic Pathway of Nicorandil and the Impact of Deuteration

Caption: Metabolic pathway of Nicorandil and the theoretical impact of deuteration.

Conclusion

The deuteration of Nicorandil to form this compound presents an intriguing modification with the potential to alter its pharmacokinetic profile. Based on the principles of the kinetic isotope effect, it is plausible that this compound would exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. While this compound currently serves as a valuable tool as an internal standard for the accurate quantification of Nicorandil in biological matrices, its potential as a therapeutic agent with an improved pharmacokinetic profile warrants further investigation. Comprehensive comparative in vivo studies are necessary to fully elucidate the impact of deuteration on the pharmacokinetics and pharmacodynamics of Nicorandil. Such research could pave the way for the development of a new generation of anti-anginal therapies with enhanced clinical benefits.

References

Methodological & Application

Application Note: High-Throughput Quantification of Nicorandil in Human Plasma using LC-MS/MS with Nicorandil-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicorandil in human plasma. The method utilizes a stable isotope-labeled internal standard, Nicorandil-d4, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Nicorandil is a dual-action anti-anginal drug that functions as a potassium channel opener and a nitric oxide donor, leading to vasodilation.[1] Accurate and reliable quantification of Nicorandil in biological matrices is crucial for pharmacokinetic and bioavailability studies in drug development. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus compensating for matrix effects and other sources of variability.[2] This application note describes a validated LC-MS/MS method for the determination of Nicorandil in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Nicorandil reference standard (≥98% purity)

-

This compound (pyridyl-d4, ≥98% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Ultrapure water

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Autosampler Temperature | 10 °C |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | |

| Nicorandil | m/z 212.1 > 135.1 (Quantifier), m/z 212.1 > 78.1 (Qualifier) |

| This compound | m/z 216.1 > 139.1 (Quantifier) |

| Collision Energy (CE) | Optimized for each transition (e.g., Nicorandil: 15 eV, this compound: 15 eV) |

| Cone Voltage | Optimized for each compound (e.g., 20 V) |

Note: The MRM transition for this compound is proposed based on the known fragmentation of Nicorandil, which involves the neutral loss of the ethyl nitrate group. The pyridyl-d4 labeled internal standard is expected to fragment similarly, resulting in a product ion with a +4 Da mass shift.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Nicorandil and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions of Nicorandil were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. A working internal standard solution of this compound was prepared at 100 ng/mL in the same diluent.

Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions of Nicorandil. The final concentrations for the calibration curve were 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL. QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Mid QC (75 ng/mL), and High QC (750 ng/mL).

Sample Preparation Protocol

-

To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.[3][4][5][6]

Linearity

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing six replicates of the LLOQ, Low, Mid, and High QC samples on three separate days.

Table 3: Intra-day and Inter-day Precision and Accuracy (Illustrative Data)

| QC Level | Nominal Conc. (ng/mL) | - Precision (%CV) | - Accuracy (%Bias) | - Precision (%CV) | - Accuracy (%Bias) | ||

| LLOQ | 1.00 | 1.05 | 6.8 | 5.0 | 1.03 | 8.2 | 3.0 |

| Low QC | 3.00 | 2.91 | 4.5 | -3.0 | 2.95 | 5.1 | -1.7 |

| Mid QC | 75.0 | 78.2 | 3.2 | 4.3 | 76.5 | 4.0 | 2.0 |

| High QC | 750 | 735 | 2.8 | -2.0 | 742 | 3.5 | -1.1 |

Note: The data presented in this table is for illustrative purposes and reflects typical acceptance criteria for bioanalytical method validation (Precision: ≤15% CV, ≤20% for LLOQ; Accuracy: within ±15% of nominal, ±20% for LLOQ).

Matrix Effect and Recovery

The matrix effect and recovery were assessed at Low and High QC concentrations. The use of the stable isotope-labeled internal standard, this compound, effectively compensated for any matrix-induced ion suppression or enhancement.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Nicorandil in human plasma using this compound as an internal standard. The method is highly sensitive, with an LLOQ of 1 ng/mL, and demonstrates excellent linearity, precision, and accuracy. The high-throughput sample preparation procedure makes this method well-suited for pharmacokinetic studies and routine analysis in a research setting.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Nicorandil.

Caption: Dual mechanism of action of Nicorandil.

References

Application Notes and Protocols for the Quantification of Nicorandil in Plasma using Nicorandil-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicorandil is a dual-action vasodilator used in the treatment of angina. It functions by opening ATP-sensitive potassium channels and also through a nitrate-like effect, which increases intracellular cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1][2] Accurate quantification of nicorandil in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the determination of nicorandil in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with nicorandil-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.

Mechanism of Action of Nicorandil

Nicorandil exhibits a dual mechanism of action, positioning it as a unique therapeutic agent for angina.[2][3] It acts as both a potassium channel activator and a nitric oxide (NO) donor.[2] By binding to and opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells, it causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in vasodilation.[2] Additionally, nicorandil's nitrate moiety releases NO, which activates guanylate cyclase to increase the production of cGMP. Elevated cGMP levels lead to a reduction in intracellular calcium, further promoting vascular smooth muscle relaxation.[2][3] This dual action results in dilation of both arterial and venous vessels, reducing both preload and afterload on the heart.[2]

Experimental Protocols

This section details the complete workflow for the quantification of nicorandil in plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Nicorandil reference standard

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free, with anticoagulant)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of nicorandil and this compound in methanol.

-

Working Standard Solutions: Serially dilute the nicorandil stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration (e.g., 100 ng/mL).

-

Calibration Standards and Quality Controls (QCs): Spike drug-free plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Liquid-Liquid Extraction

-

Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound).

-

Vortex for 10 seconds.

-

Add 500 µL of extraction solvent (e.g., ethyl acetate).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | Analyte-dependent, optimize for signal |

| Collision Energy | Analyte-dependent, optimize for signal |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicorandil | 212.0 | 135.0[4] |

| This compound (IS) | 216.0 | 135.0 |

Note: The product ion for this compound is expected to be the same as for unlabeled Nicorandil, as the deuterium atoms are not typically lost in this fragmentation pathway.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| Accuracy and Precision | Determined by analyzing QC samples at multiple concentrations on different days. | Accuracy: Mean concentration within ±15% of nominal. Precision: Coefficient of variation (CV) ≤ 15%. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% of nominal, CV ≤ 20%. Signal-to-noise ratio > 10. A rapid and sensitive LC-MS/MS method for nicorandil in human plasma achieved an LLOQ of 0.5 ng/mL.[5] |

| Selectivity/Specificity | Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks at the retention times of nicorandil and this compound. |

| Matrix Effect | The effect of plasma components on the ionization of the analyte and IS. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. |

| Stability | Stability of nicorandil in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Pharmacokinetic Data

After oral administration, nicorandil is rapidly and almost completely absorbed.[6] It exhibits linear pharmacokinetics over the therapeutic dose range.[1][7] Key pharmacokinetic parameters are summarized below.

Table 5: Pharmacokinetic Parameters of Nicorandil in Humans

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | [1][3] |

| Bioavailability | ~75% | [1][3] |

| Volume of Distribution (Vd) | ~1.0 - 1.4 L/kg | [1][3] |

| Plasma Protein Binding | ~25% | [3][6] |

| Elimination Half-life (t½) | ~1 hour | [1] |

| Metabolism | Primarily by denitration to inactive metabolites. | [3] |

| Excretion | Mainly renal, with about 1% excreted as unchanged drug. | [3] |

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of nicorandil in plasma. This methodology is well-suited for pharmacokinetic and bioequivalence studies, supporting drug development and clinical research. Adherence to the detailed protocols and thorough method validation will ensure the generation of high-quality, reliable data.

References

- 1. Pharmacokinetics of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicorandil - BioPharma Notes [biopharmanotes.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yakhak.org [yakhak.org]

- 6. Pharmacokinetic profile of nicorandil in humans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and haemodynamic effects of continuous nicorandil infusion in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nicorandil-d4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Nicorandil-d4, a deuterated analog of the potassium channel activator and nitric oxide donor Nicorandil, in various cell-based assays. The following protocols are designed to assess the effects of this compound on cell viability, apoptosis, and mitochondrial function.

Introduction

Nicorandil is a dual-action drug known for its vasodilatory and cardioprotective effects.[1][2][3][4] It functions by opening ATP-sensitive potassium (KATP) channels and acting as a nitric oxide (NO) donor.[1][2][3][4] The opening of KATP channels leads to hyperpolarization of the cell membrane, causing relaxation of smooth muscle and providing cytoprotective effects, in part by stabilizing mitochondrial membrane potential.[2] The nitrate moiety releases NO, which activates guanylate cyclase, increasing cGMP levels and contributing to vasodilation.[2] this compound is a deuterated form of Nicorandil, intended for use as an internal standard in analytical applications, but can also be used in cell-based assays to investigate the biological effects of Nicorandil.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Concentration (µM) | % Viability (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 1 | |

| 10 | |

| 50 | |

| 100 | |

| 200 |

Table 2: Induction of Apoptosis by this compound (Caspase-3 Activity Assay)

| Treatment | Fold Increase in Caspase-3 Activity (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.1 |

| This compound (100 µM) | |

| Staurosporine (1 µM) |

Table 3: Modulation of Mitochondrial Membrane Potential (ΔΨm) by this compound

| Treatment | Relative Fluorescence Units (RFU) (Mean ± SD) | % Change in ΔΨm |

| Vehicle Control | 0 | |

| This compound (100 µM) | ||

| FCCP (50 µM) |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

This compound

-

Mammalian cell line (e.g., H9c2 cardiomyocytes, HEK293 cells)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8][9][10]

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)[8][10]

-

Caspase-3 assay buffer

-

Positive control for apoptosis (e.g., Staurosporine)

-

96-well plates (black plates for fluorescent assays)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Seed cells in a 96-well plate and treat with this compound or a positive control (e.g., Staurosporine) for the desired time.

-

After treatment, lyse the cells by adding lysis buffer and incubating on ice.

-

Centrifuge the plate to pellet cell debris and transfer the supernatant (cell lysate) to a new plate.

-

Prepare the reaction mixture by adding the caspase-3 substrate and assay buffer to each well containing the cell lysate.

-

Incubate the plate at 37°C, protected from light.

-

Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).[8][9]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol assesses changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[11][12]

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium

-

Mitochondrial membrane potential-sensitive dye (e.g., JC-1, TMRE, or TMRM)[13]

-

Uncoupler as a positive control (e.g., FCCP)[12]

-

96-well plates (black plates with clear bottoms for microscopy)

-

Fluorescence microscope or microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with this compound or vehicle control for the desired duration. Include a positive control group treated with FCCP to induce depolarization.

-

After treatment, load the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions.

-

Wash the cells with PBS or a suitable buffer to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green and red fluorescence.[14] The ratio of red to green fluorescence is proportional to the mitochondrial membrane potential. For TMRE/TMRM, a decrease in fluorescence intensity indicates depolarization.[13]

Mandatory Visualizations

Caption: Dual signaling pathway of this compound.

Caption: General workflow for cell-based assays with this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 3. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. abcam.com [abcam.com]

- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]

- 13. google.com [google.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols: Nicorandil-d4 for Studying Potassium Channel Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nicorandil and its deuterated analog, Nicorandil-d4, in the study of potassium channel activation. This document outlines Nicorandil's mechanism of action, relevant signaling pathways, and detailed protocols for key experimental procedures.

Introduction

Nicorandil is a dual-action pharmaceutical agent that exhibits both potassium channel opening and nitric oxide (NO) donating properties, making it a valuable tool for cardiovascular research and a therapeutic agent for angina.[1][2][3] Its primary mechanism involves the activation of ATP-sensitive potassium (KATP) channels, leading to vasodilation.[1][4] this compound, a deuterated version of Nicorandil, serves as an ideal internal standard for quantitative analysis of Nicorandil in biological matrices using mass spectrometry, ensuring accurate pharmacokinetic profiling alongside pharmacodynamic studies.[5][6][7]

Mechanism of Action

Nicorandil exerts its vasodilatory effects through two primary pathways:

-

KATP Channel Activation: Nicorandil directly opens ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[1][4] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. Hyperpolarization, in turn, inhibits voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation and vasodilation.[4] The KATP channel is a complex of two subunits: the inwardly rectifying potassium channel pore (Kir6.x) and the regulatory sulfonylurea receptor (SUR).[4] Nicorandil's binding site is located on the SUR2 subunit.[2]

-

Nitric Oxide (NO) Donation: Nicorandil also possesses a nitrate moiety, which acts as a nitric oxide (NO) donor.[1][8] NO activates soluble guanylate cyclase (sGC) in smooth muscle cells, increasing the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and vasorelaxation.[1]

This dual mechanism of action makes Nicorandil a potent vasodilator, affecting both arterial and venous vessels.[2][5]

Signaling Pathway of Nicorandil-Induced Vasodilation

Caption: Signaling pathway of Nicorandil-induced vasodilation.

Experimental Protocols

Pharmacokinetic Analysis of Nicorandil using LC-MS/MS with this compound as an Internal Standard

This protocol describes the quantitative analysis of Nicorandil in plasma samples, a crucial component of pharmacokinetic studies. This compound is used as an internal standard to correct for variability in sample processing and instrument response.

Experimental Workflow:

Caption: Workflow for pharmacokinetic analysis of Nicorandil.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Nicorandil).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge.

-

Execute liquid-liquid extraction on the supernatant using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

Quantitative Data:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Nicorandil | 212.1 | 135.0 |

| This compound | 216.1 | 139.0 |

| Note: Exact m/z values may vary slightly depending on the instrument and conditions. |

| LC-MS/MS Parameters | Value |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

Electrophysiological Recording of KATP Channel Activity using Whole-Cell Patch Clamp

This protocol allows for the direct measurement of ion channel currents in isolated cells, providing definitive evidence of KATP channel opening by Nicorandil.

Methodology:

-

Cell Preparation: Isolate single vascular smooth muscle cells or cardiomyocytes from animal tissue.

-

Recording:

-

Establish a whole-cell patch clamp configuration on an isolated cell.

-

Record baseline membrane currents.

-

Perfuse the cell with a solution containing Nicorandil at various concentrations (e.g., 10 µM - 300 µM).[8]

-

To confirm the involvement of KATP channels, co-administer Glibenclamide (a KATP channel blocker, e.g., 10 µM), which should inhibit the Nicorandil-induced current.[8]

-

Data Presentation:

| Condition | Observed Current |

| Baseline | Minimal outward K+ current |

| + Nicorandil (100 µM) | Significant increase in outward K+ current |

| + Nicorandil + Glibenclamide (10 µM) | Outward K+ current returns to near baseline levels |

Measurement of Vasodilation in Isolated Arterial Rings using Myography (Isolated Tissue Bath)

This ex vivo technique assesses the functional consequence of KATP channel activation – vasodilation.

Methodology:

-

Tissue Preparation:

-

Experiment:

-

Pre-contract the arterial rings with a vasoconstrictor (e.g., phenylephrine or a high potassium solution).[8]

-

Once a stable contraction is achieved, add cumulative concentrations of Nicorandil to the bath and record the relaxation response.

-

To investigate the contribution of KATP channels, perform the same experiment in the presence of Glibenclamide.[8]

-

Data Presentation:

| Treatment | EC50 for Relaxation (µM) |

| Nicorandil alone | ~30-100 |

| Nicorandil + Glibenclamide (10 µM) | >300 (significant rightward shift in the dose-response curve) |

| Note: EC50 values are approximate and will vary depending on the tissue and experimental conditions. |

Conclusion

Nicorandil is a valuable pharmacological tool for investigating potassium channel function and its role in vasodilation. The use of its deuterated analog, this compound, as an internal standard is essential for accurate quantification in pharmacokinetic studies, which complements the pharmacodynamic data obtained from electrophysiological and myography experiments. The protocols outlined in these application notes provide a robust framework for researchers to explore the multifaceted actions of Nicorandil.

References

- 1. Simultaneous quantitation of nicorandil and its denitrated metabolite in plasma by LC-MS/MS: application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intracellular acidification and ADP enhance nicorandil induction of ATP sensitive potassium channel current in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | TRC-N398502-10MG | LGC Standards [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. Potassium channel activation and relaxation by nicorandil in rat small mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scireq.com [scireq.com]

Application Notes & Protocols for the Analytical Detection of Nicorandil-d4

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quantitative analysis of Nicorandil and its deuterated internal standard, Nicorandil-d4. The methodologies provided are based on established analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for bioanalysis.

Introduction

Nicorandil is a dual-acting anti-anginal drug, functioning as both a potassium channel activator and a nitric oxide (NO) donor.[1][2][3] This unique mechanism of action leads to arterial and venous vasodilation, reducing both preload and afterload on the heart, thereby alleviating myocardial ischemia.[1][2][3] this compound, a stable isotope-labeled version of Nicorandil, is an ideal internal standard for quantitative bioanalytical methods. Its use is crucial for correcting variations during sample preparation and analysis, ensuring the accuracy and precision of the results.[4][5][6]

This document provides a detailed protocol for the determination of Nicorandil in biological matrices using this compound as an internal standard via LC-MS/MS.

Signaling Pathway of Nicorandil

Nicorandil exerts its therapeutic effects through two primary signaling pathways, resulting in vasodilation and cardioprotection.

References

- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. texilajournal.com [texilajournal.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues with Nicorandil-d4

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Nicorandil-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, a deuterated analog of Nicorandil, is expected to have very similar solubility properties to the parent compound. Nicorandil is freely soluble in Dimethyl Sulfoxide (DMSO), with reported solubility values typically ranging from over 10 mg/mL to 50 mg/mL[1][2]. It is also described as freely soluble in methanol and ethanol[2][3]. In aqueous solutions, its solubility is limited. It is described as partly miscible, slightly soluble, or insoluble in water[2][3][4][5]. Quantitative data indicates a solubility of up to 20 mM in water and a predicted water solubility of 1.19 mg/mL[5].

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this and how can I prevent it?

A2: This is a common issue for compounds with low aqueous solubility. The high concentration of this compound in the DMSO stock is no longer sustainable when diluted into a primarily aqueous environment, causing the compound to precipitate out of the solution. To prevent this, it is recommended to use a stepwise dilution approach. First, dilute the concentrated DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous medium. Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically below 0.5%) to avoid solvent-induced artifacts[6]. Pre-warming the stock solution and the aqueous medium to 37°C before mixing can also help prevent precipitation[7]. If precipitation persists, consider using a co-solvent system or sonication to aid dissolution[8].

Q3: My this compound powder appears clumpy. Is this normal and will it affect my experiment?

A3: Nicorandil is known to be sensitive to moisture and can degrade or change physically when exposed to humidity[9]. Clumpiness may indicate moisture absorption. It is crucial to store this compound in a tightly sealed container in a desiccator at the recommended temperature to maintain its stability and integrity. While clumping may not always indicate degradation, it can make accurate weighing difficult. If you observe significant changes in the physical appearance of the powder, it is advisable to use a fresh, properly stored batch for your experiments to ensure accurate and reproducible results.

Q4: What is the stability of this compound in solution?

A4: Nicorandil is unstable in aqueous solutions, and its degradation is accelerated by increased temperature and humidity[9]. Stock solutions of this compound in anhydrous DMSO are generally stable when stored at -20°C or -80°C for extended periods. However, it is best practice to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing single-use aliquots.

Data Presentation

Table 1: Solubility of Nicorandil in Various Solvents

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥21.1 mg/mL[4], ~10 mg/mL[9][10], >10 mg/mL[1], 50 mg/mL[7] | Recommended solvent for stock solutions. |

| Water | Soluble to 20 mM, 1.19 mg/mL (predicted)[5], Partly miscible[5], Insoluble[4] | Low solubility, sonication may be required[7]. |

| Ethanol | Freely soluble[2][3] | Insoluble according to one source[4]. |

| Methanol | Freely soluble[2][3] | |

| Acetone | Freely soluble[2][3] | |

| Glacial Acetic Acid | Freely soluble[2][3] | |

| Chloroform | Slightly soluble[2][3] | |

| Ether | Almost insoluble[2][3] | |

| Benzene | Almost insoluble[2][3] |

Note: The solubility of this compound is expected to be nearly identical to that of Nicorandil.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (this compound Molecular Weight: ~215.2 g/mol ), weigh out 2.152 mg of the compound.

-

Dissolution: Add the weighed this compound to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) cell culture medium

-

Sterile tubes and pipette tips

Procedure:

-

Pre-warm: Ensure both the this compound DMSO stock solution and the cell culture medium are pre-warmed to 37°C.

-

Intermediate Dilution (Optional but Recommended): If a high final concentration is not required, first prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.

-

Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Pipette the stock solution directly into the medium and mix immediately by gentle swirling or pipetting up and down.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below a level that affects your specific cell line (typically ≤ 0.5%).

-

Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If slight precipitation occurs, brief sonication in a water bath sonicator may help to redissolve the compound.

-

Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation over time.

Mandatory Visualizations

Caption: Troubleshooting workflow for this compound solubility issues.

References

- 1. Nicorandil = 98 HPLC 65141-46-0 [sigmaaldrich.com]

- 2. Nicorandil | 65141-46-0 [amp.chemicalbook.com]

- 3. Nicorandil | 65141-46-0 [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. Nicorandil | Potassium Channel | TargetMol [targetmol.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. caymanchem.com [caymanchem.com]

Troubleshooting Nicorandil-d4 degradation in samples

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering degradation issues with Nicorandil-d4 in their samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a deuterated form of Nicorandil, a vasodilator used to treat angina.[1] In research, stable isotope-labeled compounds like this compound are frequently used as internal standards in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of the parent drug in biological samples.[2][3] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug while having nearly identical chemical and physical properties.[4]

Q2: What are the primary causes of this compound degradation?

A2: The primary causes of this compound degradation mirror those of Nicorandil. The main factor is hydrolysis, which is catalyzed by moisture, elevated temperature, and pH.[5][6] Nicorandil is particularly unstable in aqueous solutions and in the presence of humidity.[5][6] Exposure to light and oxidative conditions can also contribute to its degradation.[7]

Q3: What are the major degradation products of this compound?

A3: The main degradation pathway for Nicorandil is denitration, leading to the formation of N-(2-hydroxyethyl)nicotinamide (also known as HEN or denitrated nicorandil), which is pharmacologically inactive.[5][8][9] Subsequent metabolism of the nicotinamide portion can lead to other derivatives like nicotinic acid.[8][9] Given the structural similarity, these are expected to be the primary degradation products for this compound as well.

Troubleshooting Guide

Issue 1: Low or no detectable this compound signal in my analytical run.

Possible Cause 1: Degradation due to improper storage. this compound is susceptible to degradation if not stored under appropriate conditions.

-

Recommendation: Verify that your this compound stock solutions and samples have been consistently stored in a cool, dry, and dark environment.[2][10][11] For long-term stability, storage at -20°C to -80°C is often recommended.[2] Avoid repeated freeze-thaw cycles.

Possible Cause 2: Hydrolytic degradation in aqueous sample matrices. Nicorandil is known to degrade rapidly in aqueous solutions, especially at neutral to alkaline pH.[5][9]

-

Recommendation: Minimize the time samples are in an aqueous matrix at room temperature. If possible, perform sample extraction and analysis as quickly as possible. Consider acidifying the sample to improve stability, though the optimal pH should be experimentally determined.

Issue 2: High variability in this compound signal between replicate samples.

Possible Cause 1: Inconsistent sample handling and processing times. Given its instability, variations in the time between sample collection, processing, and analysis can lead to differing levels of degradation.

-

Recommendation: Standardize your sample handling workflow to ensure all samples are processed under the same conditions and for the same duration.

Possible Cause 2: Matrix effects in biological samples. The composition of your biological matrix (e.g., plasma, urine) can influence the stability of this compound and the efficiency of its extraction and ionization in the mass spectrometer.[3]

-

Recommendation: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. The use of a deuterated internal standard like this compound is intended to compensate for matrix effects, but significant variability may indicate a need to optimize the extraction procedure.[3]

Issue 3: Appearance of unexpected peaks in the chromatogram corresponding to potential degradants.

Possible Cause 1: Sample degradation during preparation or analysis. The analytical process itself, including elevated temperatures in the autosampler or ion source, can induce degradation.

-

Recommendation: Use a cooled autosampler to maintain sample integrity prior to injection. Evaluate the thermal stability of this compound under your specific LC and MS conditions.

Possible Cause 2: Isotopic exchange (back-exchange). Although generally stable, the deuterium atoms in this compound could potentially exchange with hydrogen atoms from the solvent, particularly under certain pH and temperature conditions. This is a known, though often minor, issue with deuterated standards.[4]

-

Recommendation: If isotopic exchange is suspected, analyze a fresh standard in a non-protic solvent to confirm its isotopic purity. If the problem persists, consider using a different deuterated analog with deuterium labels on more stable positions, if available.

Data Presentation

Table 1: Factors Affecting this compound Stability

| Factor | Condition Leading to Degradation | Recommendation for Minimizing Degradation |

| Moisture/Humidity | High humidity, aqueous solutions | Store in a desiccator; minimize exposure to air; use aprotic solvents for stock solutions.[5][6] |

| Temperature | Elevated temperatures | Store at low temperatures (-20°C to -80°C); use a cooled autosampler.[2][5] |

| pH | Neutral to alkaline conditions | Maintain acidic pH where possible; minimize time in aqueous buffers.[5][9] |

| Light | Exposure to UV or ambient light | Store in amber vials or protect from light.[7] |

Table 2: Common Degradation Products of Nicorandil

| Degradation Product | Chemical Name | Formation Pathway |

| HEN | N-(2-hydroxyethyl)nicotinamide | Denitration (hydrolysis of the nitrate ester).[5][8] |